N'-Butyl-2-methyl-1,2-propanediamine

Description

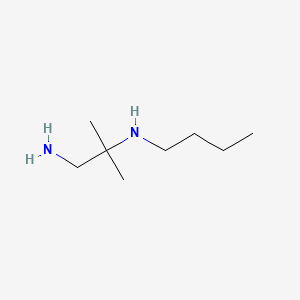

N'-Butyl-2-methyl-1,2-propanediamine is a vicinal diamine with a branched alkyl substituent (butyl group) and a methyl group on the propane backbone. Its structure allows it to act as a bidentate ligand, forming stable complexes with transition metals. For instance, substituted 1,2-propanediamines are widely used in coordination chemistry and industrial applications due to their chelating properties .

Properties

CAS No. |

50540-24-4 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

2-N-butyl-2-methylpropane-1,2-diamine |

InChI |

InChI=1S/C8H20N2/c1-4-5-6-10-8(2,3)7-9/h10H,4-7,9H2,1-3H3 |

InChI Key |

URCVHPQQWPAVGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)(C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Butyl-2-methyl-1,2-propanediamine typically involves the reaction of 2-methyl-1,2-propanediamine with butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of N’-Butyl-2-methyl-1,2-propanediamine may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-Butyl-2-methyl-1,2-propanediamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenated compounds like butyl chloride or bromide are used in the presence of a base.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Alkylated amines.

Scientific Research Applications

N’-Butyl-2-methyl-1,2-propanediamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-Butyl-2-methyl-1,2-propanediamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, or covalent modifications, depending on the specific reaction conditions and targets involved. The pathways include nucleophilic substitution and addition reactions, which are facilitated by the presence of the amine groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the 1,2-propanediamine backbone but differ in substituents, leading to variations in properties:

Chelating Ability and Stability

- This compound vs. N1-Isopropyl-2-methyl-1,2-propanediamine: Both compounds form stable Ni(II) complexes. However, the isopropyl derivative forms a square-planar [NiL₂]²⁺ complex with Ni–N bond lengths of 1.900–1.959 Å, stabilized by hydrogen bonding in crystal structures .

N,N′-Disalicylidene-1,2-propanediamine (salpn) :

Unlike alkyl-substituted derivatives, salpn forms a Schiff base with salicylaldehyde, enabling stronger metal chelation (e.g., Cu²⁺ complex shown in Figure 3 of ). This makes it superior for metal deactivation in fuels, suppressing oxidation by sequestering trace metals like copper .

Physical and Chemical Properties

| Property | This compound (Inferred) | N1-Isopropyl-2-methyl-1,2-propanediamine | N,N′-Disalicylidene-1,2-propanediamine |

|---|---|---|---|

| Molecular Weight | ~158.3 g/mol | ~158.3 g/mol | 268.3 g/mol |

| Solubility | Moderate in polar solvents | High in aqueous NaClO₄ | Low in water; soluble in organic phases |

| Thermal Stability | Stable up to 150°C (estimated) | Stable in aqueous solutions up to 25°C | Degrades above 200°C |

| Key Functional Role | Ligand steric modulation | Planar Ni(II) complex formation | Metal sequestration |

Research Findings and Trends

- Synthetic Flexibility : Substituting the propane backbone’s alkyl groups (e.g., butyl vs. isopropyl) allows fine-tuning of steric and electronic properties for targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.